An In-depth Technical Guide to the Solubility of Morpholine-Substituted Phenyl Alkynes in Dimethyl Sulfoxide (DMSO)
An In-depth Technical Guide to the Solubility of Morpholine-Substituted Phenyl Alkynes in Dimethyl Sulfoxide (DMSO)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles, methodologies, and critical considerations for determining the solubility of morpholine-substituted phenyl alkynes in dimethyl sulfoxide (DMSO). While this specific chemical class holds significant promise in medicinal chemistry, publicly available quantitative solubility data is sparse. Therefore, this guide focuses on empowering researchers with the foundational knowledge and practical protocols to ascertain and interpret solubility data for their novel compounds. We delve into the distinct roles of kinetic and thermodynamic solubility in the drug discovery pipeline, offer detailed step-by-step experimental procedures, and discuss the key structural and physicochemical factors that influence the dissolution of these compounds in DMSO. This document is intended to serve as a practical and authoritative resource for scientists engaged in the synthesis, screening, and development of this important class of molecules.
Introduction: The Convergence of Privileged Scaffolds and a Universal Solvent
In the landscape of modern drug discovery, the strategic combination of specific molecular scaffolds with enabling solvent systems is paramount for the successful identification and optimization of lead candidates. Morpholine-substituted phenyl alkynes represent a class of compounds with considerable therapeutic potential, owing to the synergistic interplay of their constituent moieties.
The morpholine ring is a well-established "privileged structure" in medicinal chemistry.[1][2] Its presence often imparts favorable physicochemical properties to a molecule, including improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[1][3] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of its oxygen atom can enhance interactions with biological targets and improve pharmacokinetic profiles.[2]
The phenyl alkyne group, on the other hand, is a versatile functional group in medicinal chemistry.[4] It can act as a bioisostere for a phenyl ring while having a more linear geometry, and the terminal alkyne provides a handle for "click chemistry" and other synthetic modifications.[4]
Dimethyl sulfoxide (DMSO) is an unparalleled solvent in early-stage drug discovery and high-throughput screening (HTS).[5] Its ability to dissolve a wide range of both polar and nonpolar organic compounds makes it the solvent of choice for creating the high-concentration stock solutions necessary for large-scale biological assays.[5][6] Understanding a compound's solubility in DMSO is therefore a critical first step in its journey through the drug discovery process.[7][8]
This guide will provide the necessary theoretical framework and practical methodologies to accurately determine the solubility of morpholine-substituted phenyl alkynes in DMSO.
Understanding Solubility in the Drug Discovery Context: Kinetic vs. Thermodynamic
When discussing solubility, particularly in the context of drug discovery, it is crucial to distinguish between two key types: kinetic and thermodynamic solubility.
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Kinetic Solubility : This is a measure of how quickly a compound dissolves and remains in solution under specific, often rapid, experimental conditions. In a typical assay, a concentrated DMSO stock solution of the compound is diluted into an aqueous buffer.[7][9] The kinetic solubility is the concentration at which the compound precipitates out of this supersaturated solution.[10] This measurement is highly relevant for HTS, where compounds are rapidly diluted from DMSO stocks into aqueous assay buffers.[9] Low kinetic solubility can lead to false negatives in biological screens due to compound precipitation.
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Thermodynamic Solubility : Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours) until the solution is saturated.[11][12] Thermodynamic solubility is a critical parameter for later stages of drug development, including formulation and toxicology studies.[10]
Generally, the kinetic solubility value is higher than the thermodynamic solubility value due to the formation of a supersaturated state.[10]
Factors Influencing the Solubility of Morpholine-Substituted Phenyl Alkynes in DMSO
The solubility of a compound in DMSO is primarily governed by the interplay between its crystal lattice energy (the energy required to break apart the solid-state structure) and the solvation energy (the energy released when the molecule is surrounded by solvent molecules).[13] For morpholine-substituted phenyl alkynes, several structural features are expected to influence their solubility in DMSO:
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The Morpholine Moiety : The polar nature of the morpholine ring, with its ether oxygen and tertiary amine, generally enhances solubility in polar aprotic solvents like DMSO.[14] The ability of the oxygen and nitrogen atoms to participate in dipole-dipole interactions with the sulfoxide group of DMSO is favorable for solvation.
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Substitution on the Phenyl Ring : The nature and position of substituents on the phenyl ring can significantly impact solubility.
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Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) can increase the polarity of the molecule and may enhance solubility.
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Electron-donating groups (e.g., -OCH3, -CH3) can have a more complex effect, potentially increasing lipophilicity.
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Hydrogen-bonding groups (e.g., -OH, -NH2) can improve solubility in DMSO, which is a good hydrogen bond acceptor.
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Substitution on the Alkyne : If the alkyne is not terminal, the nature of the substituent will also play a role. Larger, nonpolar groups may decrease solubility.
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Overall Molecular Properties :
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Molecular Weight and Size : Generally, as molecular weight and size increase, solubility tends to decrease.
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Lipophilicity (LogP) : While DMSO can dissolve many lipophilic compounds, very high LogP values can be detrimental to solubility.
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Crystal Packing : The strength of the intermolecular forces in the solid state (crystal lattice energy) is a major determinant of solubility. Polymorphism, the existence of different crystal forms, can also lead to different solubility values.
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Quantitative Data Summary
As of the writing of this guide, a comprehensive, publicly accessible database of DMSO solubility for a wide range of morpholine-substituted phenyl alkynes could not be identified. The solubility of each specific analogue is highly dependent on its unique substitution pattern and solid-state properties. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data, using the protocols outlined in the subsequent sections.
| Compound ID | Structure | Kinetic Solubility in PBS (from DMSO stock) (μM) | Thermodynamic Solubility in DMSO (mg/mL) | Method Used |
| Example-01 | To be determined | To be determined | e.g., Nephelometry | |
| Example-02 | To be determined | To be determined | e.g., Shake-Flask with HPLC | |
| ... | ... | ... | ... |
Experimental Protocols for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of morpholine-substituted phenyl alkynes.
Kinetic Solubility Determination via Nephelometry
This method provides a rapid assessment of the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many biological assays.[12]
Materials and Reagents:
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Test Compound (solid powder)
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Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity
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Phosphate-Buffered Saline (PBS), pH 7.4
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96-well microplate (clear bottom)
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Nephelometer or plate reader capable of measuring turbidity
Protocol:
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Preparation of Stock Solution: Accurately weigh a precise amount of the test compound and dissolve it in a known volume of DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
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Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
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Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to achieve the final desired concentrations in a low percentage of DMSO (e.g., 1-2%).
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for potential precipitation to occur.
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Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
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Data Analysis: The concentration at which a significant increase in turbidity is observed, compared to a DMSO/PBS blank, is considered the kinetic solubility limit.
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